6-Bromo-3-chlorobenzo[b]thiophene
Overview
Description
6-Bromo-3-chlorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrClS and its molecular weight is 247.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Angiotension II Antagonist : The compound 6-Bromo-3-chlorobenzo[b]thiophene has been used in the synthesis of the angiotension II antagonist, SK&F 106686. This process involved a unique phase transfer catalyzed bromoethylation (Pridgen et al., 1998).
Formation of Amino-, Guanidino-, and Ureido-Compounds : Research has shown that this compound can be converted into related amino-, guanidino-, and ureido-compounds, expanding its potential applications in organic synthesis (Chapman et al., 1972).
Synthesis of Diverse Halogenated Compounds : A study demonstrated the synthesis of various halogenated benzo[b]thiophenes, including (bromo)(chloro)(iodo)benzo[b]thiophenes, from related halogenated benzene derivatives. This research contributes to the understanding of the compound's versatility in producing diverse halogenated structures (Mikami et al., 2019).
Use in Preparing Analogs of Thiophene : Another study showed that this compound could be used to prepare analogs of thiophene, which are important in various chemical processes (Chou & Tsai, 1991).
Production of Polyfunctionalized Thiophenes and Enediynes : Research has explored the ring-opening reactions of lithiated this compound derivatives, leading to new routes for synthesizing polyfunctionalized thiophenes and enediynes, which have potential applications in various fields including materials science (Fuller et al., 1999).
Properties
IUPAC Name |
6-bromo-3-chloro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASFKCMCNKCEQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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